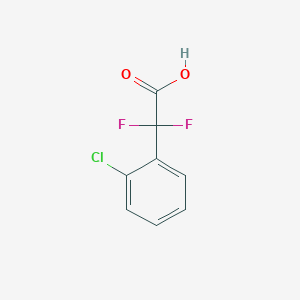

2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGDBVUFFAFBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674962 | |

| Record name | (2-Chlorophenyl)(difluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-78-5 | |

| Record name | 2-Chloro-α,α-difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)(difluoro)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chlorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Chlorophenyl)-2,2-difluoroacetic acid CAS number 1150164-78-5

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2,2-difluoroacetic acid (CAS: 1150164-78-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 1150164-78-5), a fluorinated aromatic carboxylic acid of significant interest to the medicinal chemistry and drug development communities. The document delineates its physicochemical properties, explores potential synthetic pathways, and details its emerging applications, particularly as a versatile building block for advanced therapeutic modalities such as protein degraders.[1] We further present representative analytical methodologies for quality control and outline critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and scientists leveraging this compound in their discovery and development pipelines.

Physicochemical Characteristics and Structural Insights

This compound is a solid, typically appearing as a white or pale yellow crystalline powder at room temperature.[2] Its structure is characterized by a phenyl ring substituted with a chlorine atom at the ortho position and a geminal difluoroacetic acid moiety. This unique combination of functional groups imparts specific properties that are highly valuable in drug design.

The introduction of fluorine atoms can significantly enhance the metabolic stability and binding affinity of a molecule.[2] The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, while modulating the acidity (pKa) of the adjacent carboxylic acid. The ortho-chloro substituent influences the molecule's conformation and can participate in specific halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1150164-78-5 | [1][3][4] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2][4][5] |

| Molecular Weight | ~206.57 g/mol | [2][4][5] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Solubility | Limited solubility in water; soluble in DMSO | [2] |

| Storage | Store at room temperature in a dry, well-ventilated area | [1][6] |

Synthesis Strategies

While specific, validated synthetic routes for this compound are not extensively detailed in peer-reviewed literature, general methodologies for analogous compounds provide a clear path forward. The primary strategies involve the construction of the difluoroacetic acid moiety on a pre-existing chlorophenyl scaffold or the coupling of the two key fragments.

Potential synthetic approaches include:

-

Direct Fluorination : This could involve the fluorination of a suitable precursor, such as 2-(2-chlorophenyl)acetic acid, using specialized fluorinating agents.[2]

-

Substitution Reactions : A common strategy involves reacting a chlorinated phenol derivative with a difluoroacetic acid equivalent.[2]

-

Hydrolysis of Nitrile Precursors : A robust and scalable method involves the acid-catalyzed hydrolysis of 2-(2-chlorophenyl)-2,2-difluoroacetonitrile. This approach is widely used for the synthesis of related aryl acetic acids.[7]

Caption: Generalized workflow for the synthesis of the title compound.

Representative Protocol: Hydrolysis of 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile

This protocol is a representative example based on established chemical principles for nitrile hydrolysis.[7]

-

Reaction Setup : To a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add a 70% aqueous solution of sulfuric acid.

-

Reagent Addition : While stirring, slowly add 2-(2-chlorophenyl)-2,2-difluoroacetonitrile (1.0 eq) to the sulfuric acid solution. The addition should be controlled to maintain the reaction temperature below 90°C.

-

Hydrolysis : Once the addition is complete, heat the reaction mixture to 110-120°C and maintain for 4-6 hours, monitoring the reaction progress by HPLC or TLC. The rationale for using strong acid and heat is to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid.

-

Work-up : Cool the reaction mixture to room temperature and carefully pour it over crushed ice. This will precipitate the crude product.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid and water-soluble impurities.

-

Drying : Dry the product under vacuum at 50-60°C to a constant weight to yield the final compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a specialized building block in the synthesis of complex, biologically active molecules.[2] Its designation by suppliers as a "Protein Degrader Building Block" highlights its relevance in the development of PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.[1]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be incorporated into the "warhead" component of a PROTAC, which is responsible for binding to the target protein of interest.

Caption: Conceptual structure of a PROTAC utilizing the title compound.

The rationale for its use stems from the physicochemical properties conferred by its unique structure:

-

Metabolic Stability : The gem-difluoro group protects the adjacent position from oxidative metabolism, a common liability in drug candidates.

-

Modulated Acidity : The fluorine atoms lower the pKa of the carboxylic acid, which can be fine-tuned for optimal interaction with target binding sites or to improve pharmacokinetic properties.

-

Conformational Constraint and Halogen Bonding : The 2-chloro substituent provides steric influence and can act as a halogen bond donor, forming specific, stabilizing interactions within a protein's active site.

While direct biological activity of the title compound is not widely reported, derivatives of structurally similar molecules have shown potent activities, such as cannabinoid-1 receptor antagonism for the potential treatment of obesity, underscoring the therapeutic potential of this chemical scaffold.[8]

Analytical and Quality Control Methodologies

Ensuring the identity and purity of this compound is critical for its application in research and development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a highly suitable method for its analysis.

Caption: Standard workflow for the analytical characterization by LC-MS/MS.

Representative Protocol: LC-MS/MS Purity Assay

This protocol is adapted from standard methods for analyzing polar, halogenated organic acids.[9][10]

-

Standard & Sample Preparation :

-

Prepare a 1.0 mg/mL stock solution of the compound in methanol.

-

Create a working standard of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare the analysis sample by dissolving a precisely weighed amount of the compound in methanol to a concentration of ~1.0 mg/mL, then dilute to 10 µg/mL with 50:50 acetonitrile/water.

-

Rationale: Using a solvent mixture similar to the mobile phase ensures good peak shape.

-

-

Chromatographic Conditions :

-

Instrument : HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 2 µL.

-

Rationale: Formic acid is used to protonate the carboxylic acid, improving retention and ionization efficiency. A gradient elution is necessary to ensure elution of the analyte and any potential impurities with different polarities.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization, Negative (ESI-).

-

MRM Transition : Monitor the transition from the deprotonated parent ion [M-H]⁻ (m/z ~205.0) to a characteristic fragment ion.

-

Rationale: ESI in negative mode is ideal for acidic compounds. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

-

Safety, Handling, and Storage

This compound is a chemical that must be handled with appropriate precautions. It is classified as harmful and an irritant.[6][11]

Table 2: GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | [6][12][13] |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 | [6][11] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [6][11] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [6][11] |

Required Protocols

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][13]

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6][13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][15] Keep away from incompatible substances such as strong oxidizing agents and strong bases.

-

First Aid Measures :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[6][13]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][14]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][14]

-

Conclusion

This compound is a highly functionalized building block with significant potential in modern drug discovery. Its distinct structural features—a conformationally influencing ortho-chloro group and a metabolically robust, pKa-modulating gem-difluoroacetic acid moiety—make it an attractive component for designing targeted therapeutics, especially protein degraders. Understanding its properties, synthesis, and handling is essential for researchers aiming to leverage its unique chemical architecture to develop next-generation medicines.

References

-

P&S Chemicals. Product information, this compound. [Link]

-

PubChem. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. [Link]

-

Dow, R. L., et al. (2009). Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][2][6]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity. Journal of medicinal chemistry, 52(9), 2652–2655. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

EURL-SRM. (2019). Analysis of TFA, DFA and MFA in Fruit and Vegetables. [Link]

-

Wikipedia. Difluoroacetic acid. [Link]

-

Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. [Link]

- Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Buy this compound | 1150164-78-5 [smolecule.com]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. 1150164-78-5 | MFCD12026026 | this compound [aaronchem.com]

- 6. aksci.com [aksci.com]

- 7. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 8. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. employees.csbsju.edu [employees.csbsju.edu]

- 11. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6 [sigmaaldrich.com]

- 12. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] The unique combination of a chlorophenyl group and difluoroacetic acid moiety imparts specific electronic and steric properties that can influence its chemical reactivity, biological activity, and material characteristics. This guide provides a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational information for this compound is summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 1150164-78-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2][3] |

| Molecular Weight | 206.57 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)O)(F)F)Cl | [1] |

| InChI Key | KKGDBVUFFAFBFG-UHFFFAOYSA-N | [1] |

The molecular structure, characterized by a carboxylic acid group attached to a difluorinated carbon, which is in turn bonded to a 2-chlorophenyl ring, is a key determinant of its chemical behavior.

Known and Predicted Physicochemical Properties

Physical State and Appearance

At room temperature, this compound is a white to pale yellow crystalline powder or solid.[1] This is a typical presentation for many aromatic carboxylic acids.

Melting and Boiling Points

Specific experimental data for the melting and boiling points of this compound are not currently published. However, we can estimate these values by examining related compounds. For instance, the isomeric 2,2-Difluoro-2-(4-chlorophenyl)acetic acid has a reported melting point of 86 to 88°C and a predicted boiling point of 288.8 ± 35.0 °C at 760 mmHg.[6][7] The parent compound, difluoroacetic acid, has a melting point of -1°C and a boiling point of 132-134°C.[1][8] The presence of the chlorophenyl group in the target molecule significantly increases the molecular weight and intermolecular interactions, leading to an expected higher melting and boiling point compared to difluoroacetic acid.

Solubility Profile

The solubility of this compound is limited in water, a characteristic common to many halogenated aromatic carboxylic acids.[1] It does, however, show solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[1] This solubility pattern arises from its amphiphilic nature, with the polar carboxylic acid group and the hydrophobic chlorophenyl and difluoromethyl groups.

Acidity (pKa)

The acidity of a carboxylic acid is a critical parameter, particularly in the context of drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. While an experimental pKa for this compound is not available, we can estimate it based on the strong electron-withdrawing effects of the fluorine and chlorine substituents. The parent difluoroacetic acid has a pKa of approximately 1.33.[8] The presence of the 2-chlorophenyl group is expected to further increase the acidity through inductive electron withdrawal. Therefore, the pKa of this compound is predicted to be in the range of 1.5-2.5, making it a moderately strong acid.[1]

Experimental Protocols for Physicochemical Property Determination

To address the data gaps for this compound, the following standard experimental protocols are recommended.

Workflow for Physicochemical Characterization

Caption: A generalized workflow for the comprehensive physicochemical characterization of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Methodology:

-

Calibrate the DSC instrument using a standard with a known melting point (e.g., indium).

-

Accurately weigh 1-5 mg of the dried this compound into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow versus temperature. The onset of the melting endotherm is taken as the melting point.

-

Determination of Solubility

-

Principle: The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution in a specific solvent at a given temperature.

-

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of pKa by Potentiometric Titration

-

Principle: The pKa is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.

-

Methodology:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by calculating the first derivative of the curve.

-

Spectroscopic Data

While a full spectroscopic analysis is beyond the scope of this guide, the following techniques are essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, confirming the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-F and C-Cl bonds.

Synthesis and Potential Applications

The synthesis of this compound can be achieved through various organic synthesis routes, often involving fluorination of a suitable precursor.[1] Its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: The incorporation of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

-

Agrochemicals: Halogenated aromatic compounds are a well-established class of herbicides and pesticides.

-

Materials Science: Fluorinated organic molecules are explored for their unique properties in creating advanced materials.[1]

Conclusion

This compound is a compound of interest with a defined chemical identity but with gaps in its publicly available physicochemical data. This guide has provided a summary of the known properties, estimations for the unknown parameters based on structural analogy, and detailed experimental protocols for their determination. The provided methodologies offer a robust framework for researchers to fully characterize this and similar compounds, enabling further exploration of their potential applications.

References

- Smolecule. (2023, August 16). Buy this compound | 1150164-78-5.

- Oakwood Chemical. 2-(2-Chlorophenyl)-2, 2-difluoroacetic acid, min 97%, 5 grams.

- Santa Cruz Biotechnology. This compound | CAS 1150164-78-5.

- P&S Chemicals. Product information, this compound.

- ChemicalBook. This compound price,buy 1150164-78-5.

- Fluorochem. 2,2-Difluoro-2-(4-chlorophenyl)acetic acid.

- Sigma-Aldrich. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6.

- PubChem. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717.

- GUIDELINES AND LABOR

- PubChemLite. This compound.

- Chemsrc. CAS#:475301-73-6 | 2-(4-Chlorophenyl)-2,2-difluoroacetic acid.

- ChemicalBook. 2-(4-chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6.

- ResearchGate. (2025, August 6). Simple Method for Determination of Short-Chain Organic Acid in Mead.

- ResearchGate. Physical and chemical properties of organic acids in the scope of this study.

- Agilent.

- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

- Creative Proteomics. Detection Methods for Organic Acids.

- NIST WebBook. 2,2-Bis(4-chlorophenyl)acetic acid.

- Organic Syntheses Procedure. α-CHLOROPHENYLACETIC ACID.

- Wikipedia. Difluoroacetic acid.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Angene. Difluoroacetic Acid (DFA, 2,2-Difluoroethanoic acid, Perfluoroacetic acid) CAS:206-839-0.

- Chair of Analytical Chemistry.

- Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.

- ChemicalBook. 2-(4-chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6.

- PubChem. Chlorodifluoroacetic acid | C2HClF2O2 | CID 66154.

- Sciencemadness Wiki. (2023, May 27). Difluoroacetic acid.

Sources

- 1. Buy this compound | 1150164-78-5 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2-(4-chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6 [amp.chemicalbook.com]

- 8. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid from o-Chloroacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The gem-difluoroalkyl group (CF₂) is of particular interest, and α,α-difluoroaryl acetic acids are valuable building blocks for synthesizing complex pharmaceutical agents.[1][2] This guide provides an in-depth examination of a robust synthetic pathway to produce 2-(2-chlorophenyl)-2,2-difluoroacetic acid, a key intermediate, starting from the readily available o-chloroacetophenone. The core of this synthesis involves a sophisticated oxidative rearrangement-fluorination reaction, a powerful method for transforming an acetophenone's acetyl group into a difluoroacetic acid moiety. This document details the underlying reaction mechanisms, provides a comprehensive experimental protocol, and discusses critical parameters for process optimization, serving as a practical resource for chemists in the field.

Introduction: The Strategic Importance of Difluorinated Synthons

The synthesis of fluorinated organic compounds presents unique challenges due to the high reactivity of many fluorinating agents and the potential for competing side reactions. Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) and the difluoromethylene group (-CF₂-) are particularly significant. The 2,2-difluoroacetic acid moiety can act as a lipophilic bioisostere of hydroxyl, amino, or thiol groups, and its inclusion can profoundly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1]

The transformation of an aryl methyl ketone (Ar-CO-CH₃) into an α,α-difluoroaryl acetic acid (Ar-CF₂-COOH) is a non-trivial synthetic challenge that requires more than a simple α-fluorination. Direct fluorination of the methyl group is difficult, and alternative strategies must be employed. The most elegant and efficient methods often involve a rearrangement reaction where the aryl group migrates, followed by the introduction of the fluorine atoms. This guide focuses on a well-established approach utilizing hypervalent iodine reagents in the presence of a fluoride source, which facilitates a one-pot oxidative rearrangement and fluorination process.

Overall Synthetic Scheme

The conversion of o-chloroacetophenone to the target acid is achieved through a multi-step sequence centered around a key rearrangement-fluorination reaction. The general pathway is illustrated below.

Caption: Standard workflow for the synthesis and purification process.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| o-Chloroacetophenone | 2142-68-9 | C₈H₇ClO | Starting material, ≥98% purity |

| Phenyliodine(III) diacetate (PIDA) | 3240-34-4 | C₁₀H₁₁IO₄ | Oxidizing agent |

| Pyridine hydrofluoride (70% HF) | 62778-11-4 | C₅H₅N·x(HF) | Fluoride source; highly corrosive! |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Extraction solvent |

| Saturated Sodium Bicarbonate | 144-55-8 (aq) | NaHCO₃ | Aqueous solution for quenching |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | MgSO₄ | Drying agent |

CAUTION: Pyridine hydrofluoride (HF-Py) is extremely corrosive and toxic. It can cause severe burns upon contact with skin, and inhalation can be fatal. All manipulations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. A calcium gluconate gel should be readily available as a first-aid antidote for HF exposure.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, 250 mL round-bottom flask made of polyethylene or Teflon (to resist HF) equipped with a magnetic stir bar, add o-chloroacetophenone (1.54 g, 10.0 mmol).

-

Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0°C using an ice-water bath. To the stirred solution, add phenyliodine(III) diacetate (PIDA) (3.54 g, 11.0 mmol, 1.1 equiv) in one portion.

-

Fluorination: While maintaining the temperature at 0°C, slowly add pyridine hydrofluoride (70% HF, ~5 mL, ~25 mmol F⁻, 2.5 equiv) dropwise via a plastic syringe over 15-20 minutes. The reaction mixture may change color.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by carefully quenching a small aliquot.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford pure this compound.

Part 3: Process Optimization and Troubleshooting

The success of this synthesis hinges on careful control of several key parameters.

-

Temperature Control: The initial addition of the fluoride source must be performed at low temperatures (0°C) to control the exothermic reaction and minimize the formation of byproducts. Running the reaction at excessively high temperatures can lead to decomposition and reduced yields. [3]* Stoichiometry: Using a slight excess of the hypervalent iodine reagent (1.1-1.2 equivalents) ensures complete consumption of the starting material. A larger excess of the fluoride source (2.5-3.0 equivalents) is necessary to drive the difluorination to completion.

-

Moisture Control: The reaction is sensitive to water. Using anhydrous solvents and maintaining an inert atmosphere are critical to prevent premature quenching of reagents and intermediates, which can lead to the formation of α-hydroxy acids or other undesired side products.

-

Common Issues:

-

Incomplete Reaction: If monitoring shows significant starting material remaining, the cause may be insufficient reagent stoichiometry or deactivation by moisture.

-

Monofluorinated Byproduct: The formation of 2-(2-chlorophenyl)-2-fluoroacetic acid can occur if an insufficient amount of the fluorinating agent is used or if the reaction is not allowed to proceed to completion.

-

Tarry Byproducts: Overheating or improper quenching can lead to polymerization or decomposition, resulting in a dark, tarry crude product that is difficult to purify.

-

Part 4: Data Summary

The following table summarizes the expected outcome for this synthesis. Yields and purity are representative and may vary based on reaction scale and purification efficacy.

| Compound | Role | Typical Yield | Purity (Post-Purification) | Key Analytical Data (¹⁹F NMR, δ in ppm) |

| o-Chloroacetophenone | Starting Material | N/A | ≥98% | N/A |

| This compound | Final Product | 65-75% | >98% | -90 to -110 (singlet or AB quartet) |

Conclusion

The synthesis of this compound from o-chloroacetophenone via an oxidative rearrangement-fluorination pathway represents a powerful and efficient strategy for accessing valuable fluorinated building blocks. While the procedure requires careful handling of hazardous reagents like HF-Pyridine, it offers a direct route that avoids multiple, lower-yielding steps. The mechanistic elegance of the 1,2-aryl migration facilitated by a hypervalent iodine reagent underscores the advances in modern synthetic organic chemistry. This guide provides the foundational knowledge and a practical protocol for researchers to successfully implement this transformation in a laboratory setting, enabling further exploration in drug discovery and development.

References

-

Khotavivattana, T., Calderwood, S., Verhoog, S., Pfeifer, L., Preshlock, S., Vasdev, N., Collier, T. L., & Gouverneur, V. (2017). Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. Organic Letters, 19(3), 568–571. [Link]

-

Scribd. (n.d.). Methods For The Synthesis of Gem-Difluoromethylene Compounds. [Link]

-

Gao, B., Zhao, Y., Hu, M., Ni, C., & Hu, J. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. Chemistry – A European Journal, 20(25), 7803–7810. [Link]

-

ACS Publications. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. ACS Fall 2025. [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

- Google Patents. (n.d.). Method for preparing difluoroacetic acid.

-

SYNFORM. (2018). Difluoroacetic Acid as a New Reagent for Direct C–H Difluoromethylation of Heteroaromatic Compounds – Scope, Limitations and Perspectives. Thieme, 2018(11), A169–A170. [Link]

-

Christensen, K. B., Nielsen, M. S., & Nielsen, J. (2017). Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. Chemistry – A European Journal, 23(72), 18125–18128. [Link]

-

PubChem. (n.d.). 2-Chloroacetophenone. [Link]

-

Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid, a compound of interest in medicinal and agricultural chemistry. This document delves into its physicochemical properties, spectroscopic signature, and spatial conformation. While experimental data on this specific molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and provides a theoretical framework for its structural and reactive characteristics. The potential for this molecule as a building block in the synthesis of novel therapeutic and agrochemical agents is also explored, underpinned by an understanding of its molecular architecture.

Introduction

This compound (C₈H₅ClF₂O₂) is an aromatic carboxylic acid characterized by a 2-chlorophenyl group and a difluoroacetic acid moiety.[1] The presence of both chlorine and fluorine atoms on the molecule significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of bioactive compounds.[1] Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance the potency and bioavailability of drug candidates.[1] This guide aims to provide a detailed understanding of the molecular structure of this compound to facilitate its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2] |

| Molecular Weight | 206.57 g/mol | [1] |

| CAS Number | 1150164-78-5 | [2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [1] |

Stability and Reactivity: The compound is stable under standard laboratory conditions. The presence of the carboxylic acid group allows for typical acid-base reactions. The carbon-fluorine bonds are known for their high stability, which can impart metabolic resistance to molecules containing them.[1]

Molecular Structure and Conformational Analysis

A definitive experimental determination of the three-dimensional structure of this compound through X-ray crystallography has not been reported in the available literature. However, insights into its likely conformation can be inferred from related structures and computational modeling.

The key determinants of its conformation are the steric and electronic interactions between the 2-chlorophenyl ring and the difluoroacetic acid group. The rotational barrier around the C-C bond connecting these two moieties will dictate the overall shape of the molecule. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the ortho-chlorine atom and the difluoroacetic acid group.

Synthesis and Characterization

General Synthesis Approaches:

-

Direct Fluorination: This could involve the fluorination of a suitable precursor, such as 2-(2-chlorophenyl)acetic acid, using a fluorinating agent.

-

Multi-step Synthesis: A more likely approach involves a multi-step pathway, potentially starting from 2-chloroacetophenone or a related compound, followed by the introduction of the difluoroacetic acid moiety.

Characterization Workflow: The following diagram outlines a typical workflow for the characterization of a newly synthesized batch of this compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

Potential Applications and Biological Activity

While specific biological data for this compound is scarce, its structural motifs suggest potential applications in several areas of research and development.

Medicinal Chemistry: The combination of a halogenated phenyl ring and a difluoroacetic acid group is found in various biologically active molecules. The 2-chlorophenyl group is a common substituent in central nervous system (CNS) active compounds and anti-inflammatory agents. The difluoroacetic acid moiety can act as a carboxylic acid bioisostere or contribute to improved pharmacokinetic properties.

Agrochemicals: Phenylacetic acid derivatives are utilized in the development of herbicides and insecticides.[1] The specific substitutions on this compound could lead to novel agrochemicals with enhanced efficacy or improved environmental profiles.

Safety and Handling

Based on information for similar haloacetic acids, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential for applications in drug discovery and agrochemical research. While a comprehensive experimental characterization of its molecular structure is not yet publicly available, this guide provides a foundational understanding of its physicochemical properties and likely structural features based on related compounds. Further research, including single-crystal X-ray diffraction and detailed spectroscopic analysis, is warranted to fully elucidate its molecular architecture and unlock its full potential in various scientific disciplines.

References

-

PubChem. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. National Center for Biotechnology Information. [Link]

-

Chemsrc. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. Chlorodifluoroacetic acid. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-2,2-difluoroacetic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered acidity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this context, 2-(2-chlorophenyl)-2,2-difluoroacetic acid has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility for researchers and professionals in drug development. Notably, this compound is recognized as a component within the "Protein Degrader Building Blocks" family, highlighting its relevance in the synthesis of novel therapeutics.[2]

Physicochemical Properties and Data

This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1] Its core structure consists of a phenyl ring substituted with a chlorine atom at the ortho position, attached to a difluoroacetic acid moiety.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClF₂O₂ | [1][2][3] |

| Molecular Weight | 206.6 g/mol | [2][3] |

| CAS Number | 1150164-78-5 | [2][3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Storage | Room temperature | [2] |

Synthesis of this compound: A Proposed Methodological Approach

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of analogous aryl-difluoroacetic acids. The following proposed protocol is a composite of established chemical transformations and provides a robust framework for its synthesis in a laboratory setting.

The proposed synthesis involves a multi-step process, which can be broadly categorized as:

-

Preparation of a suitable 2-chlorophenyl precursor.

-

Introduction of the difluoroacetate moiety.

-

Hydrolysis to the final carboxylic acid.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetate (Intermediate)

This initial step involves the esterification of 2-chlorophenylacetic acid, a commercially available starting material.

-

Materials: 2-chlorophenylacetic acid, ethanol, sulfuric acid (catalytic amount).

-

Procedure:

-

To a solution of 2-chlorophenylacetic acid in an excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude ethyl 2-(2-chlorophenyl)acetate.

-

Purify the crude product by vacuum distillation.

-

Step 2: α,α-Difluorination of the Ester

This crucial step introduces the two fluorine atoms at the alpha position to the carbonyl group.

-

Materials: Ethyl 2-(2-chlorophenyl)acetate, a suitable fluorinating agent (e.g., Selectfluor®), a base (e.g., sodium hydride), and an anhydrous solvent (e.g., tetrahydrofuran).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend sodium hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of ethyl 2-(2-chlorophenyl)acetate in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to -78 °C and add a solution of the fluorinating agent (e.g., Selectfluor®) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate by column chromatography on silica gel.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid.

-

Materials: Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate, lithium hydroxide (or sodium hydroxide), a mixture of THF and water.

-

Procedure:

-

Dissolve the purified ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate in a mixture of tetrahydrofuran and water.

-

Add an excess of lithium hydroxide monohydrate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with a dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization if necessary.

-

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in the synthesis of complex molecules with potential therapeutic applications.

A Key Component in Protein Degraders

One of the most significant applications of this compound is as a building block for protein degraders .[2] Targeted protein degradation is a revolutionary therapeutic modality that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

The this compound moiety can be incorporated into the linker region or as part of the ligand that binds to the E3 ubiquitin ligase or the target protein. The presence of the difluoromethyl group can enhance the metabolic stability of the linker and influence the overall conformation of the PROTAC, which is critical for its efficacy.

Caption: General structure of a PROTAC incorporating the subject moiety.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Beyond its role in protein degraders, this compound serves as a versatile intermediate in the synthesis of various other biologically active compounds.[1] Its derivatives may be explored for applications in agrochemicals, such as herbicides and insecticides.[1] The presence of both chlorine and fluorine atoms can contribute to enhanced efficacy and unique modes of action in these applications.

Safety and Handling

As with all halogenated acetic acids, this compound should be handled with care in a well-ventilated fume hood. It is considered corrosive and can cause irritation to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For the 4-chloro isomer, which is more extensively characterized, the hazards include being harmful if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, and being harmful if inhaled.[4] It is reasonable to assume similar hazards for the 2-chloro isomer.

Conclusion

This compound is a valuable and versatile building block for medicinal and agricultural chemistry. Its unique combination of a chlorinated aromatic ring and a difluoroacetic acid moiety provides a scaffold with desirable physicochemical properties for the development of novel therapeutic agents, most notably in the exciting field of targeted protein degradation. While detailed synthetic procedures are not widely published, established methodologies for analogous compounds provide a clear path for its laboratory-scale preparation. As research into new therapeutic modalities continues to expand, the importance of specialized building blocks like this compound is set to grow, making it a compound of significant interest to researchers and drug development professionals.

References

- EP2502898A1 - Preparation method for aromatic difluoroacetic acid ester - Google Patents.

-

A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. (2025, August 6). Available from: [Link]

-

2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717 - PubChem. Available from: [Link]

- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents.

- US9120740B2 - Method for preparing difluoroacetic acid - Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

-

Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed. Available from: [Link]

- WO2019217550A1 - Process for preparing 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid - Google Patents.

-

This compound - PubChemLite. Available from: [Link]

- CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents.

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available from: [Link]

-

2-(2-Chlorophenyl)-2, 2-difluoroacetic acid, min 97%, 5 grams. Available from: [Link]

- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents. Available from: https://patents.google.

- CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents.

Sources

The Advent and Evolution of Aryl-difluoroacetic Acids: A Technical Guide for the Modern Researcher

Introduction: The Strategic Value of the Difluoromethyl Group

Within the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms has become a cornerstone of modern molecular design. The introduction of fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Among the various fluorinated motifs, the difluoromethyl group (CF₂) has emerged as a particularly valuable bioisostere for hydroxyl, thiol, and amide functionalities. Aryl-difluoroacetic acids, as stable and accessible precursors to the Ar-CF₂ moiety, represent a critical class of building blocks for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the discovery, historical development, and modern synthetic strategies for accessing these pivotal compounds, offering both foundational knowledge and practical insights for researchers in the field.

I. Historical Perspectives: The Dawn of Organofluorine Chemistry and Early Synthetic Efforts

The journey to aryl-difluoroacetic acids is deeply rooted in the broader history of organofluorine chemistry. The late 19th and early 20th centuries witnessed pioneering work in the introduction of fluorine into organic molecules.

The Swarts Reaction: A Foundational Halogen Exchange

One of the earliest practical methods for forming carbon-fluorine bonds was the halogen exchange reaction developed by Belgian chemist Frédéric Swarts in 1892.[1] The Swarts reaction traditionally involves the treatment of organic chlorides or bromides with inorganic fluorides, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅).[1] This method laid the groundwork for many subsequent fluorination strategies.

While Swarts' initial work did not specifically describe the synthesis of aryl-difluoroacetic acids, his principle of halogen exchange (Halex) became a key conceptual tool. An early approach to α,α-difluoroacetic acid derivatives involved the application of a Swarts-type reaction to α,α-dichloroacetic acid precursors. The harsh conditions and the often-toxic nature of the reagents, however, limited its broad applicability and spurred the search for milder and more selective methods.[2][3]

Conceptual Workflow: Swarts-Type Halogen Exchange

Caption: Swarts-type approach to aryl-difluoroacetic acids.

The Reformatsky Reaction: A Key Carbon-Carbon Bond Formation

A significant advancement came with the application of the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky.[4] This reaction involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester to form an organozinc reagent, which then adds to a carbonyl compound.[4] The use of ethyl bromodifluoroacetate as the α-halo ester component provided a direct route to β-hydroxy-α,α-difluoroesters.

This approach was particularly powerful as it allowed for the construction of the carbon skeleton and the introduction of the difluoroacetate moiety in a single step. The resulting β-hydroxy-α,α-difluoroesters could then be further manipulated, for instance, through dehydration and subsequent reduction, or the hydroxyl group could be removed reductively. Finally, hydrolysis of the ester would yield the target aryl-difluoroacetic acid.

Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate via Reformatsky Reaction [5][6]

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

-

Addition of Reactants: A solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF is added dropwise to the zinc suspension.

-

Reaction Execution: The reaction mixture is gently heated to initiate the reaction, which is typically exothermic. The mixture is then stirred at reflux for a specified time (e.g., 2-4 hours) until the starting materials are consumed (monitored by TLC or GC).

-

Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.

II. Modern Synthetic Strategies: A Toolkit for the 21st-Century Chemist

The limitations of classical methods—namely, harsh reaction conditions, limited substrate scope, and the use of stoichiometric and often toxic reagents—have driven the development of a diverse array of modern synthetic protocols. These can be broadly categorized into nucleophilic and electrophilic fluorination strategies.

A. Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride anion (F⁻) as the key reagent. These methods are often employed in the final stages of a synthesis to convert a suitable precursor into the desired fluorinated product.

1. Deoxofluorination of α-Ketoesters

A prominent strategy involves the deoxofluorination of α-ketoesters, which can be prepared by the oxidation of the corresponding α-hydroxyesters or by other standard methods. Reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogues, like Deoxo-Fluor®, are commonly used for this transformation.[7]

The mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride. This method is highly effective but requires careful handling of the fluorinating agents, which can be moisture-sensitive and thermally unstable.

Mechanism: Deoxofluorination with DAST

Caption: Mechanism of deoxofluorination of an α-ketoester.

B. Electrophilic Fluorination Approaches

Electrophilic fluorination strategies utilize reagents that deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon center. These methods have gained significant traction due to the development of stable, easy-to-handle N-F reagents.

1. Fluorination of Silyl Ketene Acetals

A powerful and widely used method involves the electrophilic fluorination of silyl ketene acetals derived from arylacetic esters. The silyl ketene acetal is generated in situ by treating the ester with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) and a silylating agent (e.g., trimethylsilyl chloride, TMSCl). This enolate equivalent is then quenched with an electrophilic fluorinating agent.

To achieve difluorination, the process is typically carried out in a stepwise manner. First, a monofluorinated intermediate is synthesized and isolated. This α-fluoro ester is then subjected to a second deprotonation/silylation and subsequent fluorination to install the second fluorine atom.

A variety of electrophilic fluorinating agents can be employed, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common due to their stability and reactivity.[7][8]

Experimental Protocol: Electrophilic Fluorination of an Arylacetic Ester Derivative [9]

-

Formation of the Silyl Ketene Acetal: In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of the arylacetic ester (1.0 eq) in anhydrous THF is cooled to -78 °C. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes. TMSCl (1.2 eq) is then added, and the reaction is allowed to warm to room temperature.

-

Fluorination: The solution containing the in situ-generated silyl ketene acetal is cooled back to -78 °C. A solution of NFSI (1.2 eq) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the α-fluoroarylacetic ester.

-

Second Fluorination: The monofluorinated product is subjected to the same reaction sequence to install the second fluorine atom.

-

Hydrolysis: The resulting α,α-difluoroarylacetic ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous lithium hydroxide in THF/methanol).

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular aryl-difluoroacetic acid depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.

| Synthetic Method | Key Precursor | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Swarts-Type Halex | α,α-Dichloroarylacetic ester | SbF₃, SbCl₅ | Utilizes readily available chlorinated precursors. | Harsh conditions, toxic reagents, often low yields. | 20-50% |

| Reformatsky Reaction | Aryl aldehyde/ketone | Ethyl bromodifluoroacetate, Zn | Forms C-C bond and introduces difluoroacetate in one step. | Requires activation of zinc, sensitive to moisture. | 60-85% |

| Deoxofluorination | α-Ketoarylacetic ester | DAST, Deoxo-Fluor® | High efficiency for carbonyl to CF₂ conversion. | Reagents are expensive, moisture-sensitive, and potentially hazardous. | 70-95% |

| Electrophilic Fluorination | Arylacetic ester | LDA, TMSCl, NFSI/Selectfluor® | Milder conditions, high functional group tolerance, reliable N-F reagents. | Requires strong base, often a two-step process for difluorination. | 65-90% (per step) |

IV. Modern Applications: Decarboxylative Functionalization

Aryl-difluoroacetic acids are not merely synthetic targets but are increasingly utilized as versatile synthons for the introduction of the difluoromethyl group into a wide range of organic molecules. A key strategy in this regard is decarboxylative functionalization. Under appropriate conditions (e.g., photoredox catalysis or with a silver catalyst), aryl-difluoroacetic acids can undergo decarboxylation to generate an α,α-difluoroarylmethyl radical. This highly reactive intermediate can then be trapped by a variety of radical acceptors, enabling a range of C-C and C-heteroatom bond-forming reactions. This approach has proven to be a powerful tool for late-stage functionalization in drug discovery programs.[10]

Logical Relationship: Decarboxylative Functionalization

Caption: Decarboxylative generation of a difluoromethyl radical.

Conclusion: An Evolving Field with a Bright Future

The synthesis of aryl-difluoroacetic acids has evolved significantly from the early days of organofluorine chemistry. The development from harsh, classical methods like the Swarts reaction to the more refined and versatile modern strategies involving electrophilic and nucleophilic fluorinating agents has provided chemists with a robust toolkit for accessing these valuable compounds. As the demand for sophisticated fluorinated molecules in the life sciences continues to grow, the importance of aryl-difluoroacetic acids as key building blocks is undeniable. Future research will likely focus on the development of even more efficient, catalytic, and enantioselective methods for their synthesis, as well as novel applications of these compounds in decarboxylative and other functionalization reactions, further expanding the horizons of modern drug discovery and materials science.

References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

- Swarts, F. (1892). Acad. Roy. Belg, 3(24), 474.

-

Wikipedia contributors. (2023). Swarts fluorination. In Wikipedia, The Free Encyclopedia. [Link]

-

Kiddle encyclopedia. (2025). Frédéric Swarts Facts for Kids. [Link]

-

BYJU'S. Swarts reaction mechanism. [Link]

-

CK-12 Foundation. Define the Swarts reaction. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Besset, T., et al. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 2776-2811. [Link]

-

The Journal of Organic Chemistry. Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. [Link]

-

Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

-

Fiveable. Synthesis of alpha-halo acids Definition. [Link]

-

Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of organic chemistry, 66(22), 7464–7468. [Link]

-

Organic Chemistry Portal. Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

-

RSC Publishing. Boron-catalyzed α-C–H fluorination of aryl acetic acids. [Link]

-

NROChemistry. Reformatsky Reaction. [Link]

-

Testbook. Swarts Reaction: Learn Definition, Examples, Mechanism and Uses. [Link]

-

Unacademy. Swarts Reaction. [Link]

-

Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12. [Link]

-

Sathee. Chemistry Swarts Reaction. [Link]

-

L.S.College, Muzaffarpur. Swarts fluorination. [Link]

-

PubMed. Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. [Link]

-

PubMed Central. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. [Link]

- Google Patents.

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

The Good Scents Company. phenyl acetic acid, 103-82-2. [Link]

-

ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. [Link]

-

PubMed Central. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. [Link]

-

PubMed Central. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. [Link]

-

PubChem. 2,2-Difluoro-2-phenylacetic acid. [Link]

-

RSC Publishing. Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. [Link]

-

PubMed. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]

-

ResearchGate. The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. [Link]

-

Pharmaceutical Technology. Fluorination Remains Key Challenge in API Synthesis. [Link]

-

PubMed. Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. [Link]

-

ACS Publications. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]

-

ResearchGate. Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. [Link]

-

RSC Publishing. Preparation and reaction of difluorinated malonaldehydic acid derivatives: a new route to functionalized α,α-difluorinated esters and amides. [Link]

- Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

- Google Patents. CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.

-

MPG.PuRe. Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. [Link]

-

ACS Publications. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. [Link]

-

RSC Publishing. Chemical Communications. [Link]

-

ResearchGate. A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. [Link]

-

OUCI. Electrophilic fluorination of stereodefined disubstituted silyl ketene hemiaminals en route to tertiary α-fluori…. [Link]

-

ResearchGate. Electrophilic Fluorination of Stereodefined Disubstituted Silyl Ketene Hemiaminals en route to Tertiary α-Fluorinated Carbonyl Derivatives. [Link]

-

Organic Chemistry Portal. Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. [Link]

-

ResearchGate. Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected).. [Link]

-

ResearchGate. A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF 3. [Link]

-

ResearchGate. Replacement of the carboxylic acid function with fluorine. [Link]

-

PubMed Central. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. [Link]

-

RSC Publishing. Chemical Science. [Link]

-

PubMed Central. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. [Link]

-

ResearchGate. Synthesis of 18F-Difluoromethylarenes Using Aryl Boronic Acids, Ethyl bromofluoroacetate and [18F]Fluoride. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.. [Link]

-

Organic Syntheses. phenylacetic acid. [Link]

-

Scribd. Expt-4 Acid Hydrolysis. [Link]

-

Chemguide. hydrolysis of esters. [Link]

-

KINETICS OF HYDROLYSIS OF ETHYL ACETATE. [Link]

-

CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. [Link]

-

PubMed. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. [Link]

-

Wikipedia. Difluoroacetic acid. [Link]

- Google Patents. US9120740B2 - Method for preparing difluoroacetic acid.

-

MDPI. The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. [Link]

-

ResearchGate. Mechanistic Study on the Synthesis of 2-Fluorinated Allylic Scaffolds Via Pdii-Catalyzed Defluorinative Arylation of Gem-Difluorocyclopropanes with Phenylboronic Acids. [Link]

-

MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

-

PubMed Central. Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives. [Link]

-

ResearchGate. Synthetic Methods and Dicarboxylic Acids. [Link]

-

Organic Syntheses. phenylacetic acid. [Link]

-

RSC Publishing. An efficient platform for decarboxylative functionalization of carboxylic acids using sulfuryl fluoride: Pd-catalyzed decarboxylative dehydrogenation of alkanecarboxylic acids and decarboxylative cross-coupling of arenecarboxylic acids. [Link]

-

MPG.PuRe. Decarboxylative Functionalization: Catalytic Olefination and Polyfluoroarylation of Alkylcarboxylic Acids. [Link]

-

PubMed Central. Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. [Link]

-

ResearchGate. Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids. [Link]

-

ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. [Link]

-

ResearchGate. Synthesis and Chemistry of α‐Hydrazino Acids (2010). [Link]

-

MDPI. A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. [Link]

-

ACS Publications. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. [Link]

-

PubMed. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

-

R Discovery. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.. [Link]

-

MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

-

RSC Publishing. Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. [Link]

-

RSC Publishing. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. [Link]

-

ACS Publications. Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation. [Link]

-

ResearchGate. Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation. [Link]

-

ACS Publications. Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation. [Link]

-

华东师范大学. Synthesis of Enantioenriched α,α-Difluoro-β-arylbutanoic Esters by Pd-Catalyzed Asymmetric Hydrogenation. [Link]

-

RSC Publishing. Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. [Link]

Sources

- 1. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frederic Swarts [chemedx.org]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]